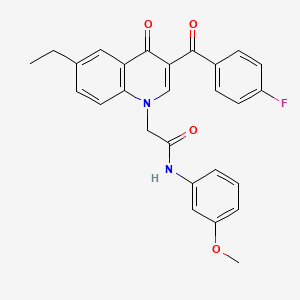

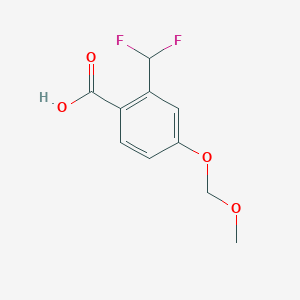

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN2O4 and its molecular weight is 458.489. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis Research on related quinoline derivatives includes the synthesis of complex compounds and the study of their structural aspects. For example, studies have detailed the synthesis of novel quinoline derivatives with potential biological activities, highlighting their structural complexity and potential interactions with biological targets. The synthesis of novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives showcases the versatility of quinoline compounds in generating a variety of biologically active molecules (Bhambi et al., 2010).

Antimicrobial Applications Quinoline derivatives have been investigated for their antimicrobial properties. The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, for instance, demonstrate the potential of quinoline compounds as antibacterial and antifungal agents. This suggests a possible avenue of research for similar compounds in targeting microbial pathogens (Patel & Patel, 2010).

Anticancer and Tyrosine Kinase Inhibition Some quinoline derivatives have been synthesized and evaluated for their inhibitory activity against important biological targets like VEGFR-2 and EGFR tyrosine kinases, which are crucial in cancer progression. A study synthesizing new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivatives demonstrates potent cytotoxic activity against various human cancer cell lines, suggesting the potential for compounds of this class in cancer therapy (Riadi et al., 2021).

Mecanismo De Acción

Target of Action

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide disrupts the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth .

Mode of Action

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks in the bacterial DNA. The compound’s interaction with DNA gyrase and topoisomerase IV leads to the interruption of essential bacterial processes, ultimately causing cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide affects several biochemical pathways, including DNA replication, transcription, and repair. The disruption of these pathways results in the cessation of bacterial growth and proliferation. The downstream effects include the activation of bacterial stress responses and the induction of apoptosis-like cell death .

Pharmacokinetics

The pharmacokinetics of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with high bioavailability. It is widely distributed in body tissues, including the lungs, kidneys, and liver. The metabolism of the compound occurs primarily in the liver, where it is converted into inactive metabolites. The excretion is mainly through the kidneys, with a small fraction eliminated via feces .

Result of Action

The molecular and cellular effects of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide include the inhibition of bacterial DNA synthesis, leading to the accumulation of DNA damage and the activation of cell death pathways. The compound’s action results in the rapid killing of susceptible bacteria, making it effective against a broad spectrum of bacterial pathogens .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide. The compound is stable under physiological pH and temperature conditions but may degrade in highly acidic or alkaline environments. The presence of certain ions or proteins can also affect its binding affinity to bacterial enzymes, potentially altering its antibacterial activity .

: Source

Propiedades

IUPAC Name |

2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN2O4/c1-3-17-7-12-24-22(13-17)27(33)23(26(32)18-8-10-19(28)11-9-18)15-30(24)16-25(31)29-20-5-4-6-21(14-20)34-2/h4-15H,3,16H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJNFEIHPNKCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)

![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)

![N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2684877.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)

![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)